molecular formula C9H12ClNO B1589775 2-tert-Butoxy-6-chloropyridine CAS No. 547740-43-2

2-tert-Butoxy-6-chloropyridine

Cat. No. B1589775
M. Wt: 185.65 g/mol
InChI Key: PLDRTFJRLUKTTA-UHFFFAOYSA-N
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Description

2-tert-Butoxy-6-chloropyridine is a chemical compound with the molecular formula C9H12ClNO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-tert-Butoxy-6-chloropyridine can be represented by the SMILES string CC(C)(C)OC1=NC(Cl)=CC=C1 . Its molecular weight is 185.65 .


Physical And Chemical Properties Analysis

2-tert-Butoxy-6-chloropyridine has a density of 1.076 g/mL at 25 °C . Its molecular weight is 185.65 .

Scientific Research Applications

Synthesis of Nucleosides

A notable application of 2-tert-Butoxy-6-chloropyridine is in the synthesis of pyridin-3-yl C-nucleosides. Joubert et al. (2007) described a methodology for preparing 6-substituted pyridin-3-yl C-nucleosides, where 6-tert-butoxypyridin-3-yl derivatives were a key product. This process involved a series of reactions including palladium-catalyzed cross-coupling and alkoxylations, demonstrating the compound's utility in complex organic syntheses (Joubert, Pohl, Klepetérová, & Hocek, 2007).

Photodecomposition Studies

The reactivity of tert-butoxy radicals, like those derived from 2-tert-Butoxy-6-chloropyridine, in photodecomposition reactions has been studied. Das et al. (1981) found that tert-butoxy radicals interact efficiently with phenols to yield phenoxy radicals. This finding is significant in understanding the behavior of such compounds in photolytic processes (Das, Encinas, Steenken, & Scaiano, 1981).

Photocatalytic Degradation Studies

Stapleton et al. (2010) explored the photolytic and photocatalytic degradation of pyridine derivatives, including 2-chloropyridine, a compound related to 2-tert-Butoxy-6-chloropyridine. This research is pivotal in understanding the environmental fate and treatment options for such chemicals, especially in waste management contexts (Stapleton, Konstantinou, Mantzavinos, Hela, & Papadaki, 2010).

Development of PET Probes

Tsukada et al. (2014) reported the development of novel PET probes using derivatives of 2-tert-Butoxy-6-chloropyridine for imaging mitochondrial complex I activity in the brain. This highlights the compound's potential in advanced medical imaging and diagnostic procedures (Tsukada, Nishiyama, Fukumoto, Kanazawa, & Harada, 2014).

Stereocontrolled Preparation of Piperidines

Comins and Weglarz (1991) utilized derivatives of 2-tert-Butoxy-6-chloropyridine for the stereocontrolled preparation of cis- and trans-2,6-dialkylpiperidines, demonstrating its applicability in the synthesis of complex organic structures (Comins & Weglarz, 1991).

Tert-Butyloxycarbonylation Reactions

Ouchi et al. (2002) demonstrated the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline, a related compound, as a tert-butyloxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols. This research emphasizes the potential of tert-butoxy derivatives in facilitating chemoselective reactions under mild conditions (Ouchi, Saito, Yamamoto, & Takahata, 2002).

Electrochemical Studies

Miura and Muranaka (2006) conducted electrochemical studies on stable N-alkoxyarylaminyl radicals, including derivatives of 2-tert-Butoxy-6-chloropyridine. Their work contributes to a deeper understanding of the electrochemical properties of such compounds (Miura & Muranaka, 2006).

Aerobic Reactions with Copper

Speier et al. (1996) explored aerobic reactions of ammonia/3,5-di-tert-butylcatechol Schiff-base condensation products with copper, including interactions involving 2-tert-Butoxy-6-chloropyridine derivatives. Their findings are significant in the context of copper chemistry and radical exchange mechanisms (Speier, Csihony, Whalen, & Pierpont, 1996).

Safety And Hazards

2-tert-Butoxy-6-chloropyridine is considered hazardous. It is combustible and harmful if swallowed. It can cause skin irritation and serious eye irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-chloro-6-[(2-methylpropan-2-yl)oxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDRTFJRLUKTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475193
Record name 2-tert-Butoxy-6-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butoxy-6-chloropyridine

CAS RN

547740-43-2
Record name 2-tert-Butoxy-6-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-Butoxy-6-chloropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
L Hintermann, TT Dang, A Labonne… - … A European Journal, 2009 - Wiley Online Library
… This approach of synthesizing 6-ar/alkyl-2-halopyridines from 2,6-dichloropyridine (1) via 2-tert-butoxy-6-chloropyridine is very general and extends to primary or secondary alkyl, and …
U Gellrich, J Huang, W Seiche, M Keller… - Journal of the …, 2011 - ACS Publications
… The dark blue solution was treated portionwise first with triphenylphosphine (30.4 g, 116 mmol, 1.00 equiv) and then, after stirring for 2 h at −78 C, with 2-tert-butoxy-6-chloropyridine (7A…
Number of citations: 48 pubs.acs.org
A Tran - 2023 - scholarworks.calstate.edu
… was adapted, a mixture of 2-tert-butoxy-6-chloropyridine 12 (0.372 g, 2 mmol) and anhydrous hydrazine (1.1 mL) in ethanol (2 mL) was heated in a synthesizer for 13.5 minutes, at 190 …
Number of citations: 0 scholarworks.calstate.edu
S Koller, P Klein, K Reinhardt, L Ochmann… - Helvetica Chimica …, 2021 - Wiley Online Library
A group of transition‐metal catalyzed hydrogen moving reactions, encompassing hydrogen autotransfer (HAT; also called borrowing hydrogen, BH), dehydrogenative condensation (…
Number of citations: 1 onlinelibrary.wiley.com
JM Blackburn - 2019 - dukespace.lib.duke.edu
The design of synthetic transformations that proceed selectively in the presence of multiple sites of similar chemical reactivity has been a long-standing challenge. Cross-coupling and C…
Number of citations: 0 dukespace.lib.duke.edu
JC Timmerman - 2017 - dukespace.lib.duke.edu
The transition metal-catalyzed hydroamination of a C−C multiple bond represents an efficient entry into the synthesis of nitrogen-containing heterocycles and acyclic amine derivatives. …
Number of citations: 0 dukespace.lib.duke.edu

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